N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide
Description
N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a morpholine ring and a branched alkyl substituent (2-methylheptan-2-yl) at the acetamide nitrogen. Morpholine-containing acetamides are widely studied for their diverse biological activities, including anticancer, enzyme inhibitory, and receptor antagonistic properties .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H28N2O2/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16/h4-12H2,1-3H3,(H,15,17) |
InChI Key |
LMBDTMZUNIJZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NC(=O)CN1CCOCC1 |
Origin of Product |
United States |
Biological Activity
N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of pain management and cancer therapy. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be described by its structural formula:
This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs.
1. Sigma-1 Receptor Modulation
One of the primary mechanisms through which this compound exerts its biological effects is through modulation of the sigma-1 receptor. Research indicates that compounds targeting this receptor can exhibit significant anti-hyperalgesic effects in models of neuropathic pain. For example, a related compound, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), demonstrated efficacy in reducing hyperalgesia in chronic constriction injury (CCI) models by acting as a sigma-1 antagonist .
2. Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structural motifs have shown the ability to induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer activity. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .
Study on Anti-Hyperalgesic Effects
In a study comparing NMIN with established treatments like Gabapentin, NMIN was found to have a lesser but significant effect on pain relief, indicating its potential as an alternative treatment for neuropathic pain . The study provided evidence that the anti-hyperalgesic effect could be reversed by sigma-1 agonists, highlighting the role of sigma receptors in mediating these effects.
Anticancer Efficacy Evaluation
Another study synthesized various derivatives related to morpholine-containing compounds and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis, suggesting that this compound may share similar properties .
Data Tables
The following table summarizes key findings from studies evaluating the biological activity of compounds related to this compound.
| Compound Name | Activity Type | Model/Cell Line | Key Findings |
|---|---|---|---|
| N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide | Anti-hyperalgesic | CCI model | Significant reduction in hyperalgesia |
| Morpholine derivatives | Anticancer | A549, C6 cell lines | Induced apoptosis and inhibited growth |
| Sigma receptor antagonists | Pain management | Various pain models | Effective in reducing pain signals |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s core structure consists of an acetamide backbone linked to a morpholine ring. Key structural variations among analogues lie in the N-substituent and additional functional groups:
Key Observations :
Pharmacological Activities
Anticancer Activity
Morpholine-acetamide derivatives with quinazoline sulfonyl groups (e.g., compounds 38–40 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 1 μM) via MTT assays. The morpholine moiety likely enhances solubility and binding affinity to kinase domains . In contrast, the target compound’s alkyl chain may prioritize hydrophobic interactions, though its activity remains uncharacterized.
Enzyme Inhibition
- MAO-B and BChE Inhibition: Compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () and triazole-benzothiazole hybrids show dual inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), critical in neurodegenerative diseases. The morpholine ring’s electron-rich environment may stabilize enzyme interactions .
- 17β-HSD2 Inhibition : Hydrophobic N-substituents (e.g., phenethyl in ) enhance inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), suggesting the target compound’s alkyl chain could similarly modulate steroid metabolism .
Receptor Antagonism
- Brezivaptan: This vasopressin receptor antagonist incorporates a morpholinoethyl group and triazole core, demonstrating the versatility of morpholine-acetamides in GPCR targeting .
- FPR Agonists: Pyridazinone-acetamide hybrids () activate formyl peptide receptors (FPR1/FPR2), highlighting the role of aromatic substituents in receptor specificity .
Structure-Activity Relationship (SAR) Insights
- Hydrophobic Substituents : Branched alkyl chains (e.g., 2-methylheptan-2-yl) may enhance membrane permeability but reduce target specificity compared to aryl groups .
- Morpholine Modifications : Oxomorpholin derivatives () show improved enzymatic inhibition, suggesting that oxidizing the morpholine ring could refine the target compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
